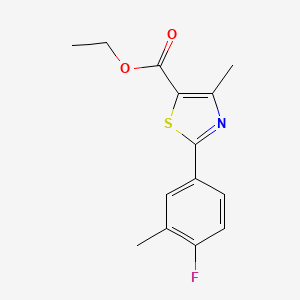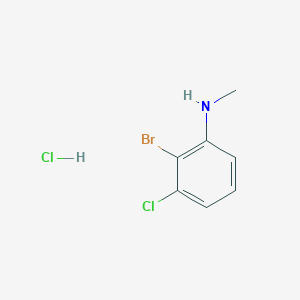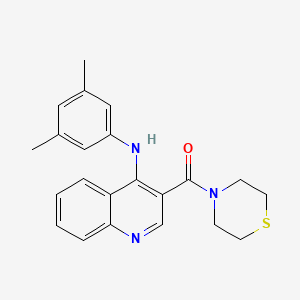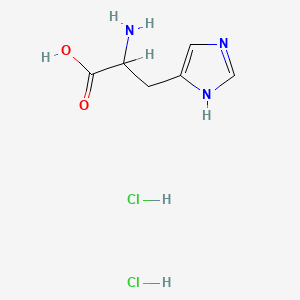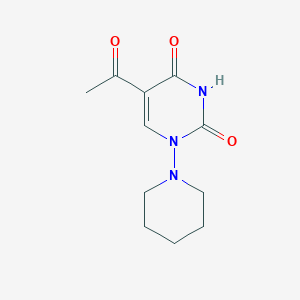
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that features a pyrimidinedione core structure with an acetyl group at the 5-position and a piperidino group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Formation of the pyrimidinedione core: This can be achieved through the condensation of urea with an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the acetyl group: The acetylation of the pyrimidinedione core can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the piperidino group: The final step involves the nucleophilic substitution of the 1-position with piperidine, which can be facilitated by heating the intermediate compound with piperidine in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrimidinedione core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Piperidine in ethanol, other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of 5-carboxy-1-piperidino-2,4(1H,3H)-pyrimidinedione.
Reduction: Formation of 5-acetyl-1-piperidino-2,4-dihydroxy-1H-pyrimidine.
Substitution: Formation of various substituted pyrimidinedione derivatives.
Scientific Research Applications
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and piperidino groups may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the piperidino group, which may result in different biological activity.
1-piperidino-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group, which may affect its chemical reactivity and biological properties.
5-methyl-1-piperidino-2,4(1H,3H)-pyrimidinedione: Similar structure but with a methyl group instead of an acetyl group, leading to different chemical and biological properties.
Uniqueness
5-acetyl-1-piperidino-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and piperidino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-acetyl-1-piperidin-1-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-8(15)9-7-14(11(17)12-10(9)16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSMOJQROXCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666028 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
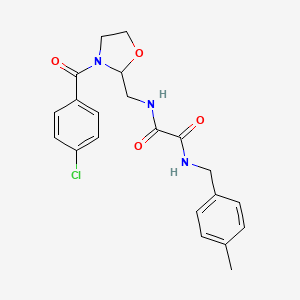
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2663282.png)
![1-(3,4-dimethoxyphenyl)-3-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]urea](/img/structure/B2663283.png)

![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
![4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-[phenyl(4-phenylpiperazin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2663290.png)
![(E)-N'-[(2-chloro-4-fluorophenyl)methoxy]-N-(3-cyano-4-methoxypyridin-2-yl)methanimidamide](/img/structure/B2663292.png)
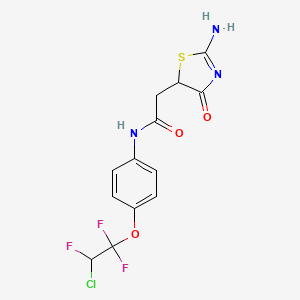
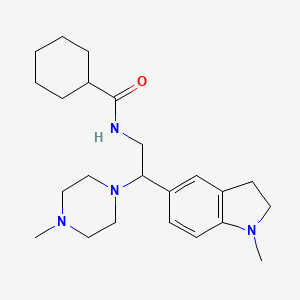
![N-(2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2663296.png)
